molecular formula C8H7N5O B15070565 3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile CAS No. 93490-25-6

3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile

Cat. No.: B15070565
CAS No.: 93490-25-6
M. Wt: 189.17 g/mol
InChI Key: YYBDGYYFPRCRTN-UHFFFAOYSA-N
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Description

3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the purine derivative with a suitable nitrile reagent under basic conditions.

    Propyl Chain Attachment: The propyl chain is attached through an alkylation reaction, where the purine derivative is treated with a propyl halide in the presence of a strong base.

Industrial Production Methods

In an industrial setting, the production of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Optimized Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield carboxylic acids or ketones.

    Reduction: Reduction can produce primary amines or other reduced derivatives.

    Substitution: Substitution reactions can result in a variety of substituted purine derivatives.

Scientific Research Applications

3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies involving purine metabolism.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine ring system allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    6-Mercaptopurine: A purine analog used as a chemotherapeutic agent.

Uniqueness

3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile is unique due to its specific nitrile and propyl substituents, which confer distinct chemical and biological properties

Properties

CAS No.

93490-25-6

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

3-(6-oxo-1H-purin-7-yl)propanenitrile

InChI

InChI=1S/C8H7N5O/c9-2-1-3-13-5-12-7-6(13)8(14)11-4-10-7/h4-5H,1,3H2,(H,10,11,14)

InChI Key

YYBDGYYFPRCRTN-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N(C=N2)CCC#N

Origin of Product

United States

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